molecular formula C12H13N5O3 B449831 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 514800-86-3

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B449831
CAS No.: 514800-86-3
M. Wt: 275.26g/mol
InChI Key: UTTLGFQWNAIQDM-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide is an organic compound with a complex structure that includes a pyrazole ring, a nitro group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple steps One common method starts with the nitration of a suitable precursor to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide: shares structural similarities with other nitro-substituted pyrazoles and carbohydrazides.

    This compound: can be compared to compounds like 4-nitro-1H-pyrazole-3-carbohydrazide and 1-(4-methylbenzyl)-1H-pyrazole-3-carbohydrazide.

Uniqueness

The unique combination of the nitro group, pyrazole ring, and carbohydrazide moiety in this compound provides distinct chemical and biological properties that can be leveraged for specific applications. Its structural complexity allows for diverse reactivity and potential for modification, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-nitropyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8-2-4-9(5-3-8)6-16-7-10(17(19)20)11(15-16)12(18)14-13/h2-5,7H,6,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTLGFQWNAIQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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